1-Azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
1-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic organic compound with the molecular formula C6H12ClN. It is a derivative of 1-azabicyclo[2.2.1]heptane, a structure characterized by a nitrogen atom incorporated into a bicyclic framework.
Preparation Methods
The synthesis of 1-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several routes. One common method involves the reaction of cyclopentadiene with an amine, followed by hydrochloric acid treatment to yield the hydrochloride salt. Industrial production often employs large-scale synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence neural signaling pathways. The compound’s unique bicyclic structure allows it to fit into receptor binding sites with high affinity, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group, which imparts different chemical reactivity and biological activity.
1-Azabicyclo[1.1.0]butane: Featuring a smaller bicyclic ring, this compound exhibits distinct strain and reactivity profiles.
7-Azabicyclo[2.2.1]heptane: Similar in structure but without the hydrochloride group, it has different solubility and reactivity characteristics
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-7-4-2-6(1)5-7;/h6H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQBHSCXJXCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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